molecular formula C16H19N3O B5347705 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide

Katalognummer B5347705
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: GULVNNPKWYRXAF-WYMLVPIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide, also known as PZM21, is a synthetic compound that has been developed as a potential analgesic drug. It belongs to the class of opioids, which are known for their ability to relieve pain. PZM21 has been found to be effective in animal models of pain and has shown promise as a non-addictive alternative to traditional opioids.

Wirkmechanismus

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide works by binding to the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating pain relief. Unlike traditional opioids, which also bind to other receptors and can cause side effects, this compound is selective for the mu-opioid receptor. This means that it can provide pain relief without causing respiratory depression, addiction, or other side effects associated with traditional opioids.
Biochemical and Physiological Effects:
This compound has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have fewer side effects than traditional opioids, such as respiratory depression and addiction. This compound has the potential to be a valuable tool in the treatment of pain, particularly in cases where traditional opioids are not effective or are contraindicated.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide has several advantages for use in lab experiments. It is a highly selective mu-opioid receptor agonist, which means that it can provide pain relief without causing respiratory depression, addiction, or other side effects associated with traditional opioids. This compound is also effective in reducing pain in animal models of acute and chronic pain. However, there are some limitations to the use of this compound in lab experiments. It is a synthetic compound that requires careful attention to detail and expertise in organic chemistry to synthesize. It is also relatively new and has not yet been extensively tested in humans.

Zukünftige Richtungen

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the testing of this compound in human clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for pain management. Finally, research is needed to determine the potential for this compound to be used in combination with other pain management therapies to provide enhanced pain relief.

Synthesemethoden

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide involves several steps, starting with the reaction of 2-methyl-3-phenylacryloyl chloride with imidazole in the presence of a base such as triethylamine. This produces the intermediate compound, which is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide has been the subject of extensive research in the field of pain management. Studies have shown that it is effective in reducing pain in animal models of acute and chronic pain. It has also been found to have fewer side effects than traditional opioids, such as respiratory depression and addiction. This compound has the potential to be a valuable tool in the treatment of pain, particularly in cases where traditional opioids are not effective or are contraindicated.

Eigenschaften

IUPAC Name

(E)-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-14(12-15-6-3-2-4-7-15)16(20)18-8-5-10-19-11-9-17-13-19/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVNNPKWYRXAF-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.